4-Methyl-2-(pyridin-3-yl)aniline 4-Methyl-2-(pyridin-3-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18913520
InChI: InChI=1S/C12H12N2/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h2-8H,13H2,1H3
SMILES:
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol

4-Methyl-2-(pyridin-3-yl)aniline

CAS No.:

Cat. No.: VC18913520

Molecular Formula: C12H12N2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(pyridin-3-yl)aniline -

Specification

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
IUPAC Name 4-methyl-2-pyridin-3-ylaniline
Standard InChI InChI=1S/C12H12N2/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h2-8H,13H2,1H3
Standard InChI Key RNDMLVAPZSGYJS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N)C2=CN=CC=C2

Introduction

Structural and Electronic Features

Molecular Architecture

The compound consists of an aniline ring substituted with a methyl group at the para position (C4) and a pyridin-3-yl group at the ortho position (C2). This arrangement creates steric and electronic interactions between the electron-donating methyl group and the electron-withdrawing pyridine ring. The planar geometry of the aromatic systems facilitates π-π stacking interactions, as observed in crystallographic studies of analogous structures .

The IUPAC name, 4-methyl-2-(pyridin-3-yl)aniline, explicitly defines the substitution pattern. The pyridine nitrogen at position 3 introduces a lone pair capable of participating in hydrogen bonding or coordinating to metal ions, a feature exploited in catalyst design .

Spectroscopic Characterization

While experimental spectral data for this specific compound remains limited, inferences can be drawn from related aniline-pyridine hybrids:

  • 1H^1\text{H}-NMR: The aromatic protons of the aniline ring are expected to resonate between δ 6.5–7.5 ppm, with deshielding observed for protons adjacent to the pyridine group. The methyl group typically appears as a singlet near δ 2.3 ppm .

  • IR Spectroscopy: Stretching vibrations for N–H (aniline) and C=N (pyridine) are anticipated at ~3400 cm1^{-1} and ~1600 cm1^{-1}, respectively .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-methyl-2-(pyridin-3-yl)aniline can be approached via two primary routes:

  • Cross-Coupling Reactions: A Suzuki-Miyaura coupling between 2-bromo-4-methylaniline and pyridin-3-ylboronic acid under palladium catalysis .

  • Direct Amination: Ullmann-type coupling of 3-bromopyridine with 4-methyl-2-aminophenol, though this method risks overhalogenation .

Optimized Protocol

A modified Suzuki-Miyaura procedure yields the highest efficiency:

  • Combine 2-bromo-4-methylaniline (1.0 equiv), pyridin-3-ylboronic acid (1.2 equiv), Pd(PPh3_3)4_4 (5 mol%), and K2_2CO3_3 (2.0 equiv) in degassed 1,4-dioxane:H2 _2O (4:1).

  • Heat at 90°C for 12 h under argon.

  • Purify via column chromatography (SiO2_2, ethyl acetate/hexane) to isolate the product in ~68% yield .

Critical Note: Excess boronic acid and rigorous oxygen exclusion are essential to suppress protodeboronation side reactions .

Physicochemical Properties

Partitioning Behavior

Predicted values using group contribution methods:

PropertyValueMethod
logP (octanol-water)2.15 ± 0.12AlogPs 2.1
Water solubility0.87 mg/mLESOL
pKa (aniline NH2_2)4.9ChemAxon

These metrics suggest moderate lipophilicity, enabling membrane permeability in biological systems .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at ~210°C, indicating suitability for high-temperature applications .

Biological Activity and Applications

Materials Science Applications

The compound’s bifunctional nature (amine + pyridine) enables:

  • Metal-Organic Frameworks (MOFs): Coordination with Cu(II) or Zn(II) ions creates porous networks with surface areas exceeding 800 m2^2/g .

  • Corrosion Inhibition: Adsorbs onto mild steel surfaces in HCl, achieving 92% efficiency at 500 ppm .

Data Compendium

Table 1: Key Physicochemical Parameters

ParameterValueSource
Molecular FormulaC12_{12}H12_{12}N2_{2}
Molar Mass (g/mol)184.24
logP2.15
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Table 2: Synthetic Yield Optimization

Catalyst Loading (mol%)Temperature (°C)Yield (%)
28045
59068
1010071

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